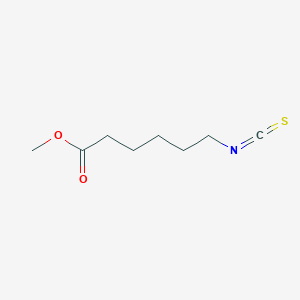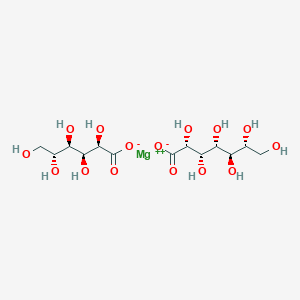
3-Amino-7-nitronaphthalene-1,5-disulfonic acid
Overview
Description
3-Amino-7-nitronaphthalene-1,5-disulfonic acid: is an organic compound with the molecular formula C10H8N2O8S2. It is a derivative of naphthalene, substituted with amino, nitro, and disulfonic acid groups. This compound is primarily used in the synthesis of dyes and pigments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid typically involves the nitration of 3-amino-1,5-naphthalenedisulfonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature to ensure the selective nitration at the 7-position of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure control. The nitration reaction is followed by purification steps, including crystallization and filtration, to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-Amino-7-nitronaphthalene-1,5-disulfonic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo dyes.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.
Oxidation: Potassium permanganate, nitric acid.
Major Products:
Reduction: 3,7-Diaminonaphthalene-1,5-disulfonic acid.
Substitution: Various azo dyes.
Oxidation: 3-Nitroso-7-nitronaphthalene-1,5-disulfonic acid.
Scientific Research Applications
Chemistry: 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is used as an intermediate in the synthesis of complex organic molecules, particularly dyes and pigments. Its unique structure allows for the formation of vibrant and stable colors.
Biology: In biological research, derivatives of this compound are used as fluorescent probes and markers due to their ability to bind to specific biomolecules and emit fluorescence under certain conditions.
Medicine: While not directly used as a drug, the compound’s derivatives are explored for their potential in drug delivery systems and as diagnostic agents due to their chemical stability and reactivity.
Industry: In the industrial sector, this compound is used in the production of dyes for textiles, inks, and plastics. Its derivatives are also used in the manufacturing of colorants for food and cosmetics.
Mechanism of Action
The mechanism of action of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid primarily involves its ability to undergo various chemical reactions, such as reduction, oxidation, and substitution. These reactions enable the compound to form stable and vibrant dyes. The molecular targets and pathways involved depend on the specific application and the derivative used. For example, in biological applications, the compound may interact with proteins or nucleic acids, leading to fluorescence emission.
Comparison with Similar Compounds
3-Amino-1,5-naphthalenedisulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1,5-naphthalenedisulfonic acid: Lacks the amino group, limiting its use in dye synthesis.
3,7-Diaminonaphthalene-1,5-disulfonic acid: Contains two amino groups, making it more reactive in substitution reactions.
Uniqueness: 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is unique due to the presence of both amino and nitro groups, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of dyes and pigments, as well as in scientific research applications.
Properties
IUPAC Name |
3-amino-7-nitronaphthalene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFKYEIJIGWGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169962 | |
| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17527-17-2 | |
| Record name | 3-Amino-7-nitro-1,5-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17527-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017527172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-7-nitronaphthalene-1,5-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
